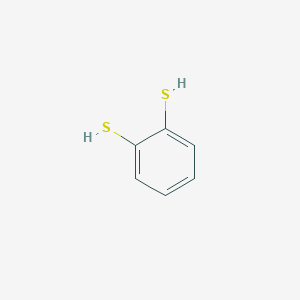

1,2-Benzenedithiol

Overview

Description

1,2-Benzenedithiol, also known as 1,2-dithiolane or 1,2-thiophenedithiol, is an organic compound with the molecular formula C6H4S2. It is a colorless liquid with a pungent odor and is soluble in a variety of organic solvents. This compound is a versatile building block for a variety of organic compounds, and has been used in the synthesis of several important drugs, including the anti-cancer drug paclitaxel. It has been the subject of much research in recent years due to its interesting properties and potential applications in the pharmaceutical, agrochemical, and materials industries.

Scientific Research Applications

Synthesis and Production

1,2-Benzenedithiol can be synthesized efficiently through different methods. A notable approach involves a one-pot procedure starting from benzenethiol, which yields this compound in high purity (Giolando & Kirschbaum, 1992). Another method optimized for industrial production involves the reaction of methyl mercaptan sodium with o-dichlorobenzene (Guo-tong, 2010).

Molecular Electronics

This compound has significant applications in molecular electronics. It has been studied for its ability to control charge transport in molecular junctions through electromechanical properties (Bruot, Hihath, & Tao, 2011). This compound is instrumental in understanding the relationship between electrical and mechanical properties at the molecular level.

Material Science and Nanotechnology

In material science, this compound plays a role in the development of organic electrode materials, especially as a potential high-capacity organic cathode material for rechargeable lithium batteries (Li et al., 2019). Its use in self-assembly on gold and silver surfaces has also been explored, highlighting its chemisorption properties and potential for creating monolayered and multilayered films (Lee et al., 1996).

Environmental and Energy Applications

In environmental science, this compound is used in the recycling of tin thiolate compounds relevant to ammonia-borane regeneration (Sutton et al., 2010). This process involves reclaiming useful materials from spent fuel, contributing to more sustainable practices in energy production.

Surface Science and Spectroscopy

The adsorption characteristics of this compound on metal surfaces have been extensively studied using techniques like infrared and Raman spectroscopy. These studies provide insights into the molecular orientation and interaction of this compound with surfaces like silver (Cho et al., 1996), which is crucial for understanding surface chemistry and developing new materials.

Chemical Analysis and Chemoprevention

The 1,2-Benzenedithiole-based cyclocondensation assay is a valuable tool in the measurement of chemopreventive isothiocyanates, demonstrating the compound's importance in chemical analysis and potentially in cancer prevention (Zhang, 2012).

Mechanism of Action

Target of Action

1,2-Benzenedithiol, also known as ortho-dimercaptobenzene, is an organosulfur compound . The primary targets of this compound are transition metal complexes, where it serves as a ligand . The compound has a high affinity for sulfur atoms, which is crucial for the development of new compounds applicable in various fields .

Mode of Action

This compound interacts with its targets through its two thiol groups. These groups can donate their hydrogen atoms, allowing the sulfur atoms to form bonds with transition metals . This interaction results in the formation of metal dithiolate complexes .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of other organosulfur compounds . It is also used in the preparation of Schiff bases, which are required in the synthesis of copper (II) and zinc (II) complexes .

Pharmacokinetics

It is known that the compound is soluble in water, benzene, ethanol, diethyl ether, and ethyl acetate . This solubility suggests that it could be absorbed and distributed in the body following ingestion or exposure.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. For instance, in coordination chemistry, the compound’s ability to form complexes with transition metals can alter the properties of these metals . In the context of organic synthesis, this compound can contribute to the formation of a wide range of organosulfur compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is sensitive to air , suggesting that its stability and reactivity could be affected by exposure to oxygen. Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the chemical environment .

Safety and Hazards

1,2-Benzenedithiol is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

1,2-Benzenedithiol has potential applications in solar cells . It is also used in the study of photoelectrodes in dye-sensitised solar cells (DSSCs) . The ability to control the morphology of spin-coated semiconducting nanocrystal films using solution-based methods is potentially important for optoelectronic device applications .

Biochemical Analysis

Biochemical Properties

1,2-Benzenedithiol has been studied in the context of coordination chemistry, where it acts as a ligand for transition metal complexes . The nature of these interactions involves the sulfur atoms in this compound binding to the metal atoms in the complex .

Cellular Effects

It has been shown to trigger aggregation in ZnO nanocrystals, which could potentially influence cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the atomic level. For instance, in the case of ZnO nanocrystals, this compound was found to be more effective at triggering aggregation than 1,2-ethanedithiol, an effect attributed to stronger inter-nanocrystal linkages .

Temporal Effects in Laboratory Settings

It is known that this compound is a viscous liquid at room temperature and has a boiling point of 119-120°C at 17 mmHg .

Metabolic Pathways

It has been suggested that this compound may be involved in the synthesis of new types of Schiff bases required in the synthesis of new series of copper (II) and zinc (II) complexes .

Transport and Distribution

It is known that this compound is slightly soluble in water, indicating that it may be transported and distributed in aqueous environments .

Properties

IUPAC Name |

benzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVQLOKVMWBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871274 | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Benzenedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17534-15-5, 626-04-0 | |

| Record name | 1,2-Benzenedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17534-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017534155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZENEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7M2QCZ9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

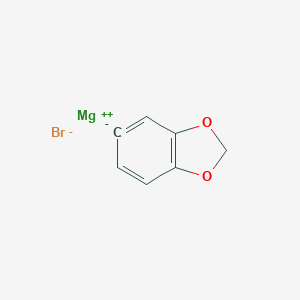

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.